5-Amino-2-cyclopropylbenzonitrile

Overview

Description

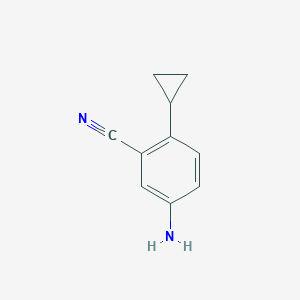

5-Amino-2-cyclopropylbenzonitrile is an organic compound with the molecular formula C10H10N2. It is characterized by the presence of an amino group at the fifth position and a cyclopropyl group at the second position on a benzonitrile ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-cyclopropylbenzonitrile with ammonia under high temperature and pressure conditions to introduce the amino group at the fifth position .

Industrial Production Methods: Industrial production of 5-Amino-2-cyclopropylbenzonitrile may involve catalytic processes to enhance yield and purity. For instance, catalytic ammoxidation of 2-cyclopropylbenzonitrile can be employed, where the reaction is carried out in the presence of a suitable catalyst at elevated temperatures .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding nitro compounds.

Reduction: Reduction of this compound can lead to the formation of cyclopropyl-substituted anilines.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Nitro derivatives of this compound.

Reduction: Cyclopropyl-substituted anilines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-2-cyclopropylbenzonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and protein binding due to its unique structure.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-cyclopropylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

2-Amino-5-cyclopropylbenzonitrile: Similar structure but with different substitution pattern.

5-Amino-2-cyclopropylbenzamide: Contains an amide group instead of a nitrile group.

5-Amino-2-cyclopropylbenzoic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness: 5-Amino-2-cyclopropylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

5-Amino-2-cyclopropylbenzonitrile (CAS No. 1552271-08-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₂, with a molecular weight of approximately 148.17 g/mol. The compound features an amino group (-NH₂) and a cyano group (-C≡N), which are critical for its biological activity.

Key Structural Characteristics:

- Cyclopropyl Group: Imparts unique steric and electronic properties.

- Amino Group: Increases solubility and potential interactions with biological targets.

- Benzonitrile Core: Provides a stable aromatic system conducive to various chemical reactions.

Biological Activity

This compound exhibits several biological activities, including:

- Antimicrobial Activity: Preliminary studies indicate that the compound has inhibitory effects against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis.

- Antitumor Properties: Research has shown that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Neuroprotective Effects: There is emerging evidence suggesting that this compound may protect neuronal cells from oxidative stress.

Antimicrobial Studies

Recent studies have evaluated the antimicrobial efficacy of this compound against pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These results suggest that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria.

Antitumor Activity

In vitro assays conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound induces apoptosis through the mitochondrial pathway. The following data summarizes the findings:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12 | Mitochondrial membrane depolarization |

| MCF-7 | 15 | Caspase activation |

These findings indicate that the compound may serve as a potential lead for developing new anticancer agents.

Neuroprotective Studies

Studies focusing on neuroprotection have demonstrated that this compound can reduce oxidative stress in neuronal cells. The compound was tested in models of neurodegeneration, showing a significant decrease in reactive oxygen species (ROS) levels.

| Treatment | ROS Levels (Relative Units) |

|---|---|

| Control | 100 |

| Compound Treatment | 60 |

This reduction suggests a protective effect against neurotoxic insults.

Case Studies

Case Study 1: Antibacterial Efficacy

A case study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of several benzonitrile derivatives, including this compound. The study highlighted its potential as a scaffold for developing novel antibiotics with enhanced activity against resistant strains.

Case Study 2: Cancer Cell Apoptosis

Another study investigated the apoptotic effects of this compound on breast cancer cells. The findings indicated that treatment with this compound resulted in significant tumor cell death, warranting further investigation into its mechanism and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-2-cyclopropylbenzonitrile, and how can purity be validated?

Methodological Answer: Synthesis typically involves nitrile introduction via cyanation reactions or substitution of halogenated precursors. For example:

- Cyclopropane ring formation : Use transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with cyclopropane boronic acids .

- Amino group introduction : Reduce nitro precursors (e.g., 5-nitro-2-cyclopropylbenzonitrile) using hydrogenation with palladium catalysts .

Purity Validation : - Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

- Spectroscopy : Confirm structure via H/C NMR (e.g., aromatic proton shifts at δ 6.8–7.5 ppm, cyclopropyl CH at δ 0.8–1.2 ppm) and FT-IR (C≡N stretch ~2220 cm) .

Q. What safety protocols are critical when handling nitrile-containing compounds like this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use fume hoods to avoid inhalation .

- Emergency Procedures :

- Skin contact : Wash immediately with soap/water for 15 minutes.

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

- Waste Disposal : Neutralize with alkaline hypochlorite solution before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the compound’s electronic properties compared to methyl or phenyl groups?

Methodological Answer:

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare electron density maps and frontier molecular orbitals (HOMO/LUMO). Cyclopropyl’s sp hybridization induces ring strain, increasing electrophilicity at the benzonitrile core .

- Experimental Validation : Use Hammett substituent constants (σ for cyclopropyl ~0.10 vs. σ for methyl ~-0.17) to predict reactivity in nucleophilic aromatic substitution .

Q. How can contradictory data on biological activity between this compound and its analogs be resolved?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Analog Synthesis : Prepare derivatives with varied substituents (e.g., 5-Amino-2-methylbenzonitrile , 5-Amino-2-phenylbenzonitrile ).

- Bioassay Design : Test against standardized enzyme targets (e.g., kinase inhibition assays) under controlled pH and temperature .

- Data Normalization : Use IC values corrected for solubility (via HPLC solubility profiling in PBS/DMSO) .

Q. What strategies optimize the compound’s stability in aqueous media for in vitro studies?

Methodological Answer:

- pH Adjustment : Stabilize in phosphate buffer (pH 7.4) with 0.1% BSA to prevent hydrolysis of the nitrile group .

- Lyophilization : Freeze-dry the compound with trehalose (1:1 mass ratio) to enhance reconstitution stability .

Q. How can computational modeling predict metabolite pathways of this compound?

Methodological Answer:

- In Silico Tools : Use GLORY (https://nerdd.zbh.uni-hamburg.de/glory/ ) to simulate Phase I/II metabolism. Predict primary pathways:

- Oxidation : CYP450-mediated hydroxylation at the cyclopropyl ring .

- Conjugation : Glucuronidation of the amino group .

- Validation : Compare with LC-MS/MS data from hepatocyte incubation studies .

Q. What analytical techniques differentiate this compound from its positional isomers?

Methodological Answer:

- Mass Spectrometry : Use HRMS (Q-TOF) to confirm molecular formula (CHN) and distinguish via unique fragmentation patterns (e.g., cyclopropyl ring loss at m/z 117) .

- X-ray Crystallography : Resolve crystal structure to confirm substituent positions (if crystalline) .

Properties

IUPAC Name |

5-amino-2-cyclopropylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-6-8-5-9(12)3-4-10(8)7-1-2-7/h3-5,7H,1-2,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIMOZPMJXGJSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1552271-08-5 | |

| Record name | 5-amino-2-cyclopropylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.